molecular formula C7H3Cl3FNO3 B1402214 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene CAS No. 1404194-64-4

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene

Cat. No.: B1402214
CAS No.: 1404194-64-4
M. Wt: 274.5 g/mol
InChI Key: NJOAACQTCGEKIG-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene (CAS 1404193-60-7) is an organofluorine compound with the molecular formula C 7 H 3 Cl 3 FNO 3 and a molecular weight of 274.5 g/mol . This benzene derivative is characterized by three distinct functional groups: a fluorine atom, a nitro group, and a trichloromethoxy group, which collectively define its reactivity and make it a valuable intermediate in synthetic organic chemistry . The compound is typically prepared through multi-step synthetic sequences, which can include electrophilic aromatic fluorination using reagents like Selectfluor, followed by nitration with nitric/sulfuric acid mixtures, and the introduction of the trichloromethoxy group via nucleophilic substitution using trichloromethyl chloroformate under basic conditions . In a research context, this compound serves as a versatile building block. The nitro group can be readily reduced to an amino group using standard reducing agents, providing access to aniline derivatives . Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing the fluorine atom to be displaced by a variety of nucleophiles, enabling further structural diversification . While specific biological data for this compound is limited, its structural features are common in agrochemical and pharmaceutical research. Organofluorine compounds, in general, are of high interest in medicinal chemistry and materials science due to the ability of fluorine to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-nitro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOAACQTCGEKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

  • Trichloromethoxybenzene is a crucial intermediate, which can be converted to trifluoromethoxybenzene under specific conditions.
  • 4-Fluoro-2-nitrobenzene derivatives are prepared by nitration of fluorinated aromatic compounds.
  • The introduction of the trichloromethoxy group typically involves chlorination and substitution reactions.

General Synthetic Route

The synthesis can be conceptualized in three main steps:

Step Reaction Description Conditions Key Reagents
1 Chlorination of anisole or related precursors with chlorine under UV light to form trichloromethoxybenzene derivatives 90-100°C, UV illumination, chlorine gas flow (15-20 LPH) for 4-5 hours Anisole, chlorine gas, radical initiator
2 Conversion of trichloromethoxybenzene to trifluoromethoxybenzene using anhydrous hydrogen fluoride (HF) 80°C, 4-6 hours, pressure up to 30-35 kg/cm² Trichloromethoxybenzene, anhydrous HF
3 Nitration of trifluoromethoxybenzene to introduce the nitro group predominantly at the 2-position 0 to 35°C, mixture of concentrated H2SO4 and HNO3, 1-2 hours Trifluoromethoxybenzene, H2SO4, HNO3

Note: For the target compound with a trichloromethoxy group (instead of trifluoromethoxy), the nitration step is performed directly on trichloromethoxybenzene derivatives.

Detailed Stepwise Procedure

Step 1: Preparation of Trichloromethoxybenzene
  • Anisole or a related precursor is reacted with chlorine gas in the presence of a radical initiator under UV light at 90-100°C.
  • Chlorine gas is bubbled continuously (15-20 LPH) for 4-5 hours to ensure complete chlorination.
  • The reaction mixture is purged with nitrogen to remove excess chlorine and hydrochloric acid formed.
  • The crude trichloromethoxybenzene is isolated by solvent removal and distillation.
Step 2: Conversion to Trifluoromethoxybenzene (Optional)
  • Trichloromethoxybenzene is treated with anhydrous hydrogen fluoride in a stainless steel autoclave at 80°C for 4-6 hours under pressure (up to 35 kg/cm²).
  • Hydrochloric acid is generated as a by-product and vented off.
  • The crude product is purified by distillation to isolate trifluoromethoxybenzene.

Note: For the preparation of 4-fluoro-2-nitro-1-(trichloromethoxy)benzene, this step may be omitted to retain the trichloromethoxy group.

Step 3: Nitration
  • The chlorinated or fluorinated aromatic compound is dissolved in dichloromethane and cooled to 0-10°C.
  • A nitration mixture of concentrated nitric acid and sulfuric acid is added slowly while maintaining the temperature below 10°C.
  • The reaction mixture is then warmed to 30-35°C and stirred for an additional hour to complete nitration.
  • The reaction mixture is quenched in ice-cold water, and the organic layer is separated.
  • The crude product is purified by solvent extraction and evaporation.

Research Findings and Optimization Data

Reaction Yields and Selectivity

  • The nitration step yields predominantly the para-nitro isomer (~90%) relative to the trifluoromethoxy or trichloromethoxy substituent.
  • Chlorination under UV light with controlled chlorine flow yields high purity trichloromethoxybenzene intermediates.
  • The HF-mediated conversion to trifluoromethoxybenzene is efficient with good yields, but for the target compound retaining the trichloromethoxy group, this step is skipped.

Data Table Summarizing Key Preparation Steps

Step Reactants Conditions Product Yield (%) Notes
1 Anisole + Cl2 + Radical initiator 90-100°C, UV light, 4-5 h, 15-20 LPH Cl2 Trichloromethoxybenzene ~85-90 Purge with N2 to remove HCl and Cl2
2 Trichloromethoxybenzene + Anhydrous HF 80°C, 4-6 h, 30-35 kg/cm² pressure Trifluoromethoxybenzene ~70-80 Optional step if trifluoro derivative desired
3 Trichloromethoxybenzene + HNO3/H2SO4 0-35°C, 1-2 h This compound ~75-90 Para isomer major product

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-2-amino-1-(trichloromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in developing new materials and chemicals.

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for synthesizing bioactive molecules. Its structural features enable it to act as a precursor for drugs targeting specific biological pathways. For instance, derivatives of this compound may exhibit activity against certain receptors or enzymes involved in disease processes.

Agricultural Chemicals

In agrochemicals, this compound can be used to develop herbicides or pesticides that are effective against specific pests or weeds. The unique properties imparted by the trichloromethoxy group may enhance the efficacy and selectivity of these agents.

Case Study 1: Environmental Impact

Research has detected this compound in wastewater samples, raising concerns about its persistence in the environment. Toxicology assessments indicated potential liver and kidney toxicity in animal models, suggesting that exposure could pose health risks to humans and wildlife.

MediumDetection Status
WastewaterDetected
Drinking WaterDetected
SoilNot analyzed
AirNot analyzed

Case Study 2: Pharmaceutical Research

A study focused on synthesizing novel inhibitors for insulin-like growth factor-1 receptor using derivatives of this compound. These compounds demonstrated promising results in preclinical trials, indicating their potential as therapeutic agents for metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. The trichloromethoxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene with key analogs, focusing on substituent effects, synthesis, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1-O-CCl₃, 2-NO₂, 4-F C₇H₃Cl₃FNO₃ 278.46 Pharmaceutical intermediate; electron-withdrawing groups enhance reactivity in SNAr reactions .
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene 1-O-CF₃, 2-NO₂, 4-F C₇H₃F₄NO₃ 225.10 Higher fluorination increases lipophilicity; used in agrochemical synthesis .
4-Chloro-1-ethoxy-2-nitrobenzene 1-O-C₂H₅, 2-NO₂, 4-Cl C₈H₇ClNO₃ 200.60 Ethoxy group reduces electrophilicity; precursor for dyes and polymers .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 1-O-CF₃, 2-Cl, 4-Br C₇H₃BrClF₃O 280.45 Heavy halogens increase density; used in materials science .

Key Differences and Insights:

Substituent Effects :

  • Trichloromethoxy (-O-CCl₃) : Strong electron-withdrawing effect due to three chlorine atoms, enhancing the ring’s electrophilicity for nucleophilic aromatic substitution (SNAr). This makes the compound suitable for constructing complex heterocycles in drug synthesis .
  • Trifluoromethoxy (-O-CF₃) : While also electron-withdrawing, it offers greater metabolic stability and lipophilicity, favoring applications in CNS-active pharmaceuticals .

Synthesis Complexity :

  • Nitration and halogenation order varies. For example, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is synthesized via direct fluorination of (trichloromethoxy)benzene followed by nitration , whereas 4-Chloro-1-ethoxy-2-nitrobenzene may prioritize nitration before alkoxy substitution .

Stability and Reactivity :

  • Nitro groups in all compounds confer thermal stability but pose explosion risks under extreme conditions.
  • Trichloromethoxy derivatives are less stable toward hydrolysis compared to trifluoromethoxy analogs due to Cl⁻ lability .

Applications :

  • Pharmaceuticals : The target compound and its trifluoromethoxy analog are critical intermediates in kinase inhibitor synthesis (e.g., asciminib) .
  • Agrochemicals : Fluorinated analogs are preferred for their resistance to metabolic degradation .

Research Findings and Data Gaps

  • Biological Activity: Limited data exist on the toxicity or pharmacological activity of the target compound.
  • Physicochemical Data : Experimental values for melting point, solubility, and logP are absent in the evidence. Computational predictions (e.g., using QSAR models) could fill these gaps .

Biological Activity

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is a synthetic organic compound characterized by its unique molecular structure, comprising a benzene ring substituted with a fluorine atom, a nitro group, and a trichloromethoxy group. Its molecular formula is C7H3Cl3FNO3C_7H_3Cl_3FNO_3. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the nitro group facilitates redox reactions, which can lead to the generation of reactive intermediates that may interact with cellular macromolecules. The fluorine atom enhances the compound's binding affinity to biological targets, while the trichloromethoxy group increases lipophilicity, influencing its distribution within biological systems.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated aromatic compounds can possess antibacterial and antifungal properties. The presence of fluorine and nitro groups may enhance these effects due to their electron-withdrawing nature, which can stabilize reactive species formed during metabolic processes .
  • Cytotoxicity : Some derivatives of nitro-substituted compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in targeted cells .
  • Phytotoxicity : Similar compounds have been evaluated for their herbicidal properties. The lipophilic nature of trichloromethoxy groups may contribute to their ability to penetrate plant cell membranes, leading to phytotoxic effects.

Case Studies

  • Antibacterial Activity : A study on structurally related compounds revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The compound's mechanism involved disruption of bacterial cell wall synthesis, likely due to interference with key enzymes involved in peptidoglycan biosynthesis .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induced cytotoxic effects in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated potent activity at micromolar concentrations, suggesting potential for further development as an anticancer agent .
  • Environmental Impact Assessment : Research has also focused on the environmental implications of this compound, particularly its persistence and toxicity in aquatic systems. Studies indicate that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityCytotoxicity (IC50 μM)PhytotoxicityEnvironmental Persistence
This compoundModerate10HighHigh
4-Chloro-2-nitroanilineHigh25ModerateModerate
2-NitrophenolLow50LowLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with halogenated benzene derivatives (e.g., 2-chloro-4-fluoroaniline) and perform nitration under controlled acidic conditions to introduce the nitro group .

  • Step 2 : React with trichloromethylating agents (e.g., trichloromethyl ethers) in anhydrous ethanol under reflux with catalytic glacial acetic acid to install the trichloromethoxy group .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product. Monitor via TLC and confirm purity via HPLC or GC-MS .

    • Key Considerations :
  • Avoid over-nitration by maintaining low temperatures (0–5°C) during nitration.

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the trichloromethoxy group .

    Synthesis Optimization ConditionsYield (%)Purity (%)
    Nitration at 0°C, H₂SO₄/HNO₃2 h, stirring7895
    Trichloromethoxylation at 80°C, anhydrous4 h, reflux6592
    Recrystallization (ethanol)Slow cooling, 24 h-99

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Techniques :

  • NMR : ¹⁹F NMR to confirm fluorine environment; ¹H/¹³C NMR for aromatic substitution patterns .

  • X-ray Crystallography : Resolve nitro and trichloromethoxy group orientations. SHELX software (SHELXL/SHELXD) is recommended for refinement .

  • IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

    • Data Interpretation :
  • Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology :

  • Computational Analysis : Use Gaussian or ORCA to calculate electrostatic potential maps. The electron-withdrawing nitro and trichloromethoxy groups deactivate the ring, directing nucleophiles to the para-fluorine position .

  • Experimental Validation : React with NaOMe/MeOH under microwave irradiation (100°C, 30 min). Monitor substituent displacement via LC-MS .

    • Contradictions :
  • Conflicting reports on regioselectivity may arise from solvent polarity effects. Polar aprotic solvents (DMF) favor meta-substitution due to enhanced stabilization of transition states .

Q. What strategies resolve discrepancies between experimental and computational crystallographic data?

  • Approach :

  • Multi-software Validation : Refine XRD data using SHELXL (for small molecules) and PHENIX (for disorder modeling). Cross-validate with CrySPNet for machine learning-assisted symmetry corrections .

  • Thermal Parameter Analysis : High ADPs (Atomic Displacement Parameters) in the trichloromethoxy group suggest dynamic disorder. Apply TWINABS to model twinning .

    Crystallographic Data Comparison Experimental (Å)DFT (Å)
    C-Nitro bond length1.211.19
    C-O-Trichloromethoxy angle112°110°

Q. How does the trifluoromethoxy group impact environmental persistence in agrochemical applications?

  • Methodology :

  • Photostability Assays : Expose to UV light (λ = 254 nm) and monitor degradation via GC-MS. Compare with non-fluorinated analogs .

  • Hydrolysis Studies : Test in buffered solutions (pH 4–9) at 25°C. The trifluoromethoxy group resists hydrolysis due to strong C-F bonds, unlike methoxy analogs .

    • Key Finding :
  • The compound’s half-life in water (pH 7) exceeds 60 days, indicating high environmental persistence .

Data Contradiction Analysis

  • Synthetic Yield Variability : Lower yields in trichloromethoxylation (e.g., 65% vs. 80% in analogs) may stem from steric hindrance from the nitro group. Mitigate by using bulkier solvents (toluene) to slow reaction kinetics .
  • Spectroscopic Shifts : Anomalous ¹⁹F NMR shifts (±2 ppm) could indicate solvent polarity effects. Re-measure in CDCl₃ vs. DMSO-d6 to isolate solvent interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-nitro-1-(trichloromethoxy)benzene
Reactant of Route 2
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4-Fluoro-2-nitro-1-(trichloromethoxy)benzene

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